molecular formula C21H26N8 B11098457 6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine

6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11098457
M. Wt: 390.5 g/mol
InChI Key: UBSVREBFVBIZOO-HZHRSRAPSA-N
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Description

4-(DIETHYLAMINO)BENZALDEHYDE 1-[4-ANILINO-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIETHYLAMINO)BENZALDEHYDE 1-[4-ANILINO-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves a multi-step process. The initial step often includes the preparation of 4-(DIETHYLAMINO)BENZALDEHYDE through the reaction of benzaldehyde with diethylamine under controlled conditions. This intermediate is then reacted with 1-[4-ANILINO-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE in the presence of suitable catalysts and solvents to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(DIETHYLAMINO)BENZALDEHYDE 1-[4-ANILINO-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions often involve controlled temperatures, pH, and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

4-(DIETHYLAMINO)BENZALDEHYDE 1-[4-ANILINO-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(DIETHYLAMINO)BENZALDEHYDE 1-[4-ANILINO-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of aldehyde dehydrogenase, affecting cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(DIETHYLAMINO)BENZALDEHYDE
  • 1-[4-ANILINO-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE
  • 4-ANILINO-6-(METHYLAMINO)-1,3,5-TRIAZINE

Uniqueness

4-(DIETHYLAMINO)BENZALDEHYDE 1-[4-ANILINO-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H26N8

Molecular Weight

390.5 g/mol

IUPAC Name

2-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-6-N-methyl-4-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C21H26N8/c1-4-29(5-2)18-13-11-16(12-14-18)15-23-28-21-26-19(22-3)25-20(27-21)24-17-9-7-6-8-10-17/h6-15H,4-5H2,1-3H3,(H3,22,24,25,26,27,28)/b23-15+

InChI Key

UBSVREBFVBIZOO-HZHRSRAPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC

Origin of Product

United States

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